molecular formula C19H17F2N3O2 B6694782 N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide

Cat. No.: B6694782
M. Wt: 357.4 g/mol
InChI Key: PIDVZGNEVKTVEK-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes fluorinated aromatic rings and a pyrazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c1-12(13-7-8-15(21)18(11-13)26-2)22-19(25)16-9-10-24(23-16)17-6-4-3-5-14(17)20/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDVZGNEVKTVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)NC(=O)C2=NN(C=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the fluorinated aromatic rings: This step involves the coupling of the pyrazole core with fluorinated aromatic compounds using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluorinated aromatic rings and pyrazole core allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-fluorophenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
  • N-[1-(4-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
  • N-[1-(4-chloro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide

Uniqueness

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide is unique due to the presence of both fluorine and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound for research and development.

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